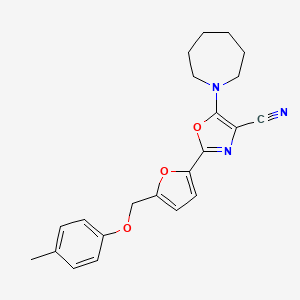

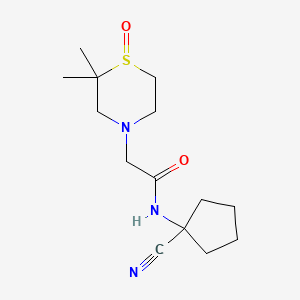

![molecular formula C20H21N3O4S B2660027 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide CAS No. 946307-35-3](/img/structure/B2660027.png)

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as MPDS and has been studied extensively for its potential use in scientific research. The compound has been found to have a wide range of biochemical and physiological effects, making it a useful tool in various research fields.

Applications De Recherche Scientifique

Pharmacological Profile and Potential Therapeutic Applications

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide, and related compounds have been extensively studied for their pharmacological properties and potential therapeutic applications. These studies have revealed a range of activities, notably as selective antagonists for receptors and enzymes, which could be beneficial in treating various diseases, including neurodegenerative disorders and cancer.

One notable study identified substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides as high-affinity and selective 5-HT6 antagonists. These compounds exhibited varied pharmacokinetic profiles in rats, correlating clearance with CNS penetration, suggesting their potential for pre-clinical evaluation due to their overall biological profile (Bromidge et al., 2001).

Further research into 5-HT6 receptor antagonists like SB-399885 demonstrated potent, selective, brain-penetrant, and orally active properties with cognitive-enhancing effects in animal models. These findings underscore the therapeutic potential of such compounds in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Applications in Cancer Treatment and Photodynamic Therapy

The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base have been explored for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Additionally, a series of novel sulfonamide-Schiff's bases and their derivatives demonstrated considerable cytotoxic effects against cancer cell lines, offering a new avenue for antitumor agent development (Kamel et al., 2010).

Role in Enzyme Inhibition and Alzheimer’s Disease Treatment

The synthesis of new series of sulfonamides derived from 4-methoxyphenethylamine has shown significant inhibitory effects on acetylcholinesterase, suggesting potential therapeutic agents for Alzheimer’s disease. Compounds like N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide exhibited competitive inhibition against acetylcholinesterase, making them promising candidates for further study in the context of neurodegenerative disorders (Abbasi et al., 2018).

Propriétés

IUPAC Name |

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-13-12-19(14(2)11-18(13)26-3)28(24,25)23-16-7-5-15(6-8-16)17-9-10-20(27-4)22-21-17/h5-12,23H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEZNNFNXIKOJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluorosulfonyloxy-5-[(2R,4R)-4-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2659944.png)

![Benzyl (5-chlorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B2659949.png)

![tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate](/img/structure/B2659950.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide](/img/structure/B2659957.png)

![6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659962.png)

![2-N-[2-[(2R)-1-(2-Chloroacetyl)pyrrolidin-2-yl]ethyl]furan-2,5-dicarboxamide](/img/structure/B2659966.png)

![7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2659967.png)